The most common method for synthesizing tetrakis(dimethylamino)tin involves the reaction of tin(IV) chloride with lithium dimethylamide. The reaction can be represented as follows:
This reaction is typically conducted under an inert atmosphere to prevent moisture or oxygen interference. Solvents such as diethyl ether or hexane are commonly used to facilitate the process. The reaction is exothermic, requiring careful temperature control to maintain product purity. Following synthesis, purification methods such as sublimation or distillation under reduced pressure are employed to isolate the final product.
In industrial settings, the production of tetrakis(dimethylamino)tin adheres to similar synthetic routes but on a larger scale. High-purity reagents are utilized, and advanced purification techniques ensure that the compound is obtained in its purest form. The compound is stored in airtight containers to prevent degradation due to environmental exposure.
Tetrakis(dimethylamino)tin features a tetrahedral molecular geometry where the tin atom is at the center, surrounded by four dimethylamido ligands. The bond angles around the tin atom are approximately , characteristic of tetrahedral coordination. The molecular structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which confirm its monomeric nature in solution .
Tetrakis(dimethylamino)tin participates in various chemical reactions:
The primary products from these reactions include:
The mechanism of action for tetrakis(dimethylamino)tin largely depends on its application context. In chemical vapor deposition processes, it acts as a single-source precursor where its dimethylamido ligands react with ammonia on substrate surfaces, leading to the deposition of titanium nitride and releasing dimethylamine as a byproduct. This high reactivity of metal-amide bonds significantly contributes to its effectiveness in thin film deposition techniques .
Tetrakis(dimethylamino)tin exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring precise control over deposition processes.
Tetrakis(dimethylamino)tin finds numerous applications across various fields:
Its versatility makes it a valuable compound in both research and industrial settings.
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